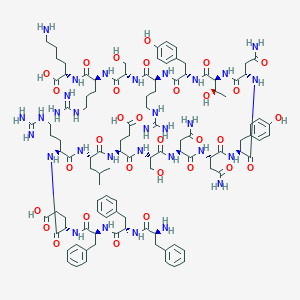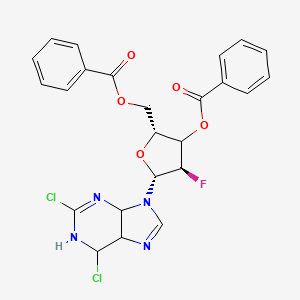
2'-O,4'-C-Methyleneguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O,4’-C-Methyleneguanosine is a modified nucleoside analogue where the guanine base is linked to a locked nucleic acid (LNA) structure. This compound is known for its enhanced binding affinity to complementary sequences and greater resistance to nucleases compared to natural nucleotides . It has significant potential in various scientific fields, including disease diagnosis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,4’-C-Methyleneguanosine involves the modification of the guanine base and the incorporation of a locked nucleic acid structure. The synthetic route typically includes the protection of functional groups, selective activation of specific sites, and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of 2’-O,4’-C-Methyleneguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-O,4’-C-Methyleneguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogues .
Scientific Research Applications
2’-O,4’-C-Methyleneguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various chemical reactions.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Industry: It is used in the production of diagnostic tools and research reagents.
Mechanism of Action
2’-O,4’-C-Methyleneguanosine exerts its effects by hindering viral RNA polymerase, a critical enzyme necessary for viral replication. This mechanism makes it a highly potent approach for viral inhibition. The compound’s locked nucleic acid structure enhances its binding affinity and resistance to degradation, further contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine
- 8-Methylguanosine
- N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine
- 3’-Beta-C-Methyl-N6-(m-trifluoromethylbenzyl)adenosine
Uniqueness
2’-O,4’-C-Methyleneguanosine stands out due to its locked nucleic acid structure, which provides enhanced binding affinity and greater resistance to nucleases compared to natural nucleotides. This unique structure makes it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C11H13N5O5 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1 |
InChI Key |
OZVMOEUWPMYRQU-JUQFDLSGSA-N |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)





![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)



![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

